Cyanamide, (1-oxido-4-pyridinyl)- (9CI)
Description
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Properties
CAS No. |
101368-74-5 |
|---|---|
Molecular Formula |
C6H6N3O- |
Molecular Weight |
136.13134 |
Synonyms |
Cyanamide, (1-oxido-4-pyridinyl)- (9CI) |
Origin of Product |
United States |
Contextualization Within Relevant Chemical Classes and Functional Group Chemistry
(1-oxido-4-pyridinyl)cyanamide is a bifunctional molecule belonging to two principal classes of organic compounds: pyridine (B92270) N-oxides and cyanamides. The unique chemical behavior of this compound arises from the interplay of these two distinct functional groups within its structure.
The pyridine N-oxide moiety is a defining feature. Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. scripps.eduarkat-usa.org This N-oxidation significantly alters the electronic properties of the aromatic ring compared to its parent pyridine. scripps.edu The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, the oxygen atom can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. scripps.edu The N-O bond itself can also participate in various reactions, including deoxygenation. arkat-usa.org
The cyanamide (B42294) functional group (-N-C≡N) is characterized by a nitrogen atom attached to a cyano group. semanticscholar.org This group is known for its dual electronic nature; the amino nitrogen is nucleophilic, while the nitrile carbon is electrophilic. semanticscholar.org Cyanamides are versatile reagents in organic synthesis, participating in cycloadditions, and serving as precursors to a variety of nitrogen-containing heterocycles and other functional groups like guanidines and ureas. semanticscholar.org
The combination of these two functional groups in (1-oxido-4-pyridinyl)cyanamide results in a molecule with a rich and complex reactivity profile, making it a valuable intermediate in the synthesis of more complex chemical structures.
Table 1: Physicochemical Properties of (1-oxido-4-pyridinyl)cyanamide
| Property | Value |
|---|---|
| CAS Number | 14906-59-3 |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol |
| Appearance | Solid |
| Melting Point | 218-222 °C |
Note: Data sourced from publicly available chemical databases. Values may vary slightly between different sources.
Historical Trajectories of Research on 1 Oxido 4 Pyridinyl Cyanamide
Classical Synthetic Routes to (1-oxido-4-pyridinyl)cyanamide
The principal and most established method for the synthesis of 4-cyanopyridine (B195900) N-oxide is the direct oxidation of the nitrogen atom of 4-cyanopyridine. This transformation is a cornerstone of heterocyclic chemistry, with several well-documented reagents capable of effecting the N-oxidation.
The reaction involves the treatment of 4-cyanopyridine with a suitable oxidizing agent, typically a peroxy acid. Among the most common and effective reagents are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of an acid catalyst like acetic acid. arkat-usa.orggoogle.com
A general reaction scheme is as follows:

The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product. For instance, m-CPBA is highly effective and often used in solvents like dichloromethane (B109758) at controlled temperatures, typically ranging from 0°C to room temperature. google.com The use of hydrogen peroxide in acetic acid provides a more atom-economical route, though it may require heating to proceed at a practical rate. arkat-usa.org Post-reaction purification is crucial to remove the unreacted starting material and the acid byproducts, often involving neutralization and extraction steps. google.com
Table 1: Comparison of Classical Oxidizing Agents for 4-Cyanopyridine N-Oxide Synthesis
| Oxidizing Agent | Typical Solvent | Typical Conditions | Key Advantages | Key Disadvantages |
| m-CPBA | Dichloromethane (DCM) | 0°C to 25°C, 20-26h | High reactivity, good yields | Stoichiometric waste (m-chlorobenzoic acid), potential safety hazards |
| H₂O₂ / Acetic Acid | Acetic Acid | Elevated temperatures | Atom-economical, cheaper reagent | Can require harsher conditions, potential for side reactions |
| Caro's Acid (H₂SO₅) | N/A (Prepared in situ) | Controlled, low temperatures | Powerful oxidizing agent | Highly corrosive, requires careful handling |
| Sodium Perborate | Acetic Acid | N/A | Solid, stable reagent | Can be less efficient than peroxy acids |
Novel and Green Chemistry Approaches for its Synthesis
In response to the growing demand for environmentally benign chemical processes, research has focused on developing novel and greener methods for pyridine N-oxide synthesis. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
One significant advancement is the use of catalytic systems. For example, titanium silicalite (TS-1) has been employed as a catalyst in a packed-bed microreactor with hydrogen peroxide as the oxidant. organic-chemistry.org This continuous flow process offers superior safety and efficiency compared to traditional batch reactors and allows for catalyst recycling and sustained activity over long periods. organic-chemistry.org
Microwave irradiation has also emerged as a powerful tool for accelerating these reactions. nih.gov The application of microwave energy can dramatically reduce reaction times from many hours to just a few minutes while often improving yields compared to conventional heating methods. nih.gov
Furthermore, solvent-free or solid-state oxidation methods represent a significant green chemistry advancement. The use of reagents like urea-hydrogen peroxide (UHP), a stable and easily handled solid, allows for the oxidation of nitrogen heterocycles without the need for large volumes of organic solvents. organic-chemistry.org
Table 2: Overview of Novel and Green Synthesis Approaches
| Approach | Key Technology | Oxidant | Advantages |
| Catalytic Flow Chemistry | Packed-bed microreactor with TS-1 catalyst | Hydrogen Peroxide | Enhanced safety, high efficiency, continuous process, catalyst reusability organic-chemistry.org |
| Microwave-Assisted Synthesis | Microwave reactor | Various | Drastic reduction in reaction time, often improved yields nih.gov |
| Solid-State Oxidation | Solvent-free conditions | Urea-Hydrogen Peroxide (UHP) | Eliminates organic solvents, uses a stable and safe oxidant organic-chemistry.org |
Stereoselective Synthesis Considerations and Chiral Pool Applications
The topic of stereoselective synthesis is not directly applicable to the preparation of the target molecule, 4-cyanopyridine N-oxide. The compound is achiral, meaning it does not have a non-superimposable mirror image and does not exhibit optical activity. Its molecular structure possesses a plane of symmetry that includes the pyridine ring and the N-oxide and cyano groups.
Consequently, there are no stereocenters to control during its synthesis. The primary synthetic challenge lies in the chemoselective oxidation of the pyridine nitrogen without affecting the cyano group.
Process Chemistry and Scale-Up Research for (1-oxido-4-pyridinyl)cyanamide Production
The industrial production and scale-up of 4-cyanopyridine N-oxide synthesis involve addressing challenges related to safety, efficiency, cost, and environmental impact. The transition from laboratory-scale batches to large-scale manufacturing necessitates robust and optimized processes.
A key consideration in process chemistry is the management of exothermic reactions, which are common in oxidations. The use of continuous flow reactors, such as the microreactors mentioned previously, is highly advantageous for scale-up. organic-chemistry.org These systems offer superior heat exchange and control, minimizing the risk of thermal runaway that can occur in large batch reactors. This technology is a significant step forward in creating safer industrial processes for N-oxidation.
Purification is another critical aspect of scale-up. As noted in patent literature, obtaining high-purity pyridine N-oxide often requires extensive post-reaction treatment to remove byproducts and unreacted materials. google.com Developing processes that simplify this workup, for example, by using heterogeneous catalysts that can be easily filtered off or by designing solvent-free systems, is a major goal of process research. rsc.org
The development of halide-free and solvent-free syntheses is particularly relevant for industrial applications. rsc.org Such processes reduce the generation of corrosive and environmentally harmful waste streams, lower operational costs associated with solvent purchase and disposal, and lead to a more sustainable manufacturing footprint. The atom economy of the chosen synthetic route is also paramount, with catalytic methods using hydrogen peroxide being favored over stoichiometric reagents like m-CPBA on an industrial scale.
Chemical Reactivity and Derivatization of 1 Oxido 4 Pyridinyl Cyanamide
Electrophilic and Nucleophilic Reaction Pathways
The chemical nature of (1-oxido-4-pyridinyl)cyanamide allows it to participate in both electrophilic and nucleophilic reactions. The pyridine (B92270) N-oxide ring is electron-deficient, particularly at the C2 and C6 positions (α-positions), making it susceptible to nucleophilic attack. This reactivity is a cornerstone for the synthesis of substituted cyanopyridines. chem-soc.si A common method involves the reaction of pyridine N-oxides with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride. chem-soc.siresearchgate.net This process, often called α-cyanation, proceeds through the formation of an intermediate N-acyloxy pyridinium (B92312) salt, which readily reacts with the cyanide nucleophile at the C2 position. chem-soc.si
Conversely, the cyanamide (B42294) functional group, R-NH-CN, can exhibit dual reactivity. The nitrogen atom is nucleophilic, while the carbon atom of the nitrile group is electrophilic. In the context of related heterocyclic N-oxides, such as pyrimidine (B1678525) 1-oxides, the cyanamide molecule acts as a nucleophile. It has been shown to react in the presence of HCl to afford 2-ureidopyrimidines, which results from a nucleophilic substitution of a hydrogen atom on the activated ring. researchgate.net This suggests that the cyanamide nitrogen of one molecule could potentially attack an activated site on another molecule or react with other electrophiles.
The reaction of substituted pyridinium salts with the cyanide ion typically results in the formation of 1,4-dihydropyridine (B1200194) derivatives, highlighting the susceptibility of the pyridine ring system to nucleophilic addition. vcu.edu For instance, 2- and 3-cyanopyridinium salts react with cyanide to yield stable 4-cyano-1,4-dihydropyridines. vcu.edu
Cycloaddition Reactions and Heterocyclic Transformations Involving the Compound
The pyridine N-oxide moiety can be viewed as a masked 1,3-dipole, making it a valuable partner in cycloaddition reactions. Oxidopyridinium ions, generated from pyridine N-oxides, are known to undergo [4+3] cycloadditions with dienes. nsf.gov These reactions can be highly regioselective, although controlling diastereoselectivity often requires strategic placement of directing groups on the diene partner. nsf.gov This inherent reactivity suggests that (1-oxido-4-pyridinyl)cyanamide could serve as a three-atom component in cycloaddition reactions to construct seven-membered ring systems. Similarly, cycloadditions of oxidopyridinium species to other dipolarophiles, like 1-cyanoacenaphthylene, have been reported, leading to multiple isomeric adducts. rsc.org
Beyond cycloadditions, the compound is a substrate for various heterocyclic transformations. The reaction of a related N-oxide, N-(1-oxido-4-pyridylmethyl)-3,5-dimethylbenzamide, with malononitrile (B47326) in the presence of acetic anhydride (B1165640) leads to a complex transformation. clockss.org The proposed mechanism involves initial formation of an α-dicyanomethyl derivative, which then undergoes internal cyclization, ring-opening, and a subsequent re-cyclization akin to a Dimroth rearrangement to yield a highly substituted pyrimidinone. clockss.org This pathway underscores the potential of the activated N-oxide to initiate cascades that build entirely new heterocyclic frameworks. Furthermore, the reaction between pyrimidine 1-oxides and cyanamide has been proposed to proceed via a dipolar [3+2] cycloaddition, followed by rearrangement to yield the final substitution product, highlighting a pathway for transforming the initial pyridine ring. researchgate.net
Formation of Functionalized Analogs and Structural Derivatives
The reactivity of (1-oxido-4-pyridinyl)cyanamide allows for the synthesis of a wide array of functionalized analogs and structural derivatives. The introduction of substituents onto the pyridine ring or transformation of the cyanamide group are key strategies.
A primary example is the direct cyanation of the pyridine N-oxide ring. Reaction of a 4-substituted pyridine N-oxide with a cyanide source and an acylating agent introduces a cyano group at the C2 position. chem-soc.siresearchgate.net This creates a dinitrile derivative, significantly altering the electronic properties and providing an additional synthetic handle for further chemistry. Another important class of derivatives are ureas and guanidines. The cyanamide group is a well-established precursor for these functionalities, typically by reaction with amines or hydroxylamines. researchgate.net For example, pyrimidine 1-oxides react with cyanamide to form 2-ureidopyrimidines. researchgate.net
The table below summarizes some potential derivatization reactions based on the reactivity of the core structure.
| Reactant(s) | Reaction Type | Product/Derivative Class | Reference |
|---|---|---|---|
| KCN, (CH₃)₂NCOCl | Nucleophilic Substitution (α-Cyanation) | 2-Cyano-4-cyanaminopyridine-1-oxide | chem-soc.si, researchgate.net |
| Malononitrile, Ac₂O | Heterocyclic Transformation | Pyrimidinone derivatives | clockss.org |
| Dienes (e.g., 1,3-butadiene) | [4+3] Cycloaddition | Bicyclic azepine derivatives | nsf.gov |
| Amines (R-NH₂) | Nucleophilic Addition | Substituted guanidines | researchgate.net |
| HCl / H₂O | Hydrolysis | 4-Ureidopyridine-1-oxide | researchgate.net |
Precursor Chemistry and Intermediate Reactions in Complex Syntheses
The structural features of (1-oxido-4-pyridinyl)cyanamide make it a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. Cyanopyridine N-oxides are key intermediates in the synthesis of biologically active compounds. chem-soc.si For example, a related compound, a 2-cyanopyridine (B140075) N-oxide derivative, is a crucial precursor in the synthesis of FYX-051, a xanthine (B1682287) oxidoreductase inhibitor. chem-soc.siresearchgate.net The synthesis demonstrates the utility of the α-cyanation reaction of a pyridine N-oxide as a strategic step to install a required functional group.
Substituted pyridines, in general, are fundamental building blocks. For instance, a series of 3- and 4-(3-aminophenyl)pyridines have been prepared as intermediates for the synthesis of 1-alkyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids, a class of compounds with potential biological activity. researchgate.net The cyanamide and N-oxide groups in (1-oxido-4-pyridinyl)cyanamide represent versatile functionalities that can be readily converted into other groups (e.g., amines, ureas, tetrazoles from the cyanamide; deoxygenation to the pyridine from the N-oxide), positioning it as a strategic precursor in multi-step synthetic sequences.
Chemo- and Regioselectivity in Chemical Transformations
Controlling selectivity is paramount in the chemical transformations of (1-oxido-4-pyridinyl)cyanamide. The molecule presents multiple reactive sites, and directing the reaction to the desired position is crucial.
Regioselectivity: In nucleophilic substitution reactions on the pyridine N-oxide ring, high regioselectivity is often observed. The presence of the substituent at the C4 position directs incoming nucleophiles, such as cyanide, almost exclusively to the C2 and C6 positions. chem-soc.siresearchgate.net In [4+3] cycloaddition reactions involving N-substituted oxidopyridinium ions, the process can be highly regioselective, often yielding single regioisomers. nsf.gov However, the endo/exo diastereoselectivity can be low unless specific directing groups, such as a silyl (B83357) group on the diene, are employed to favor one stereochemical outcome. nsf.gov
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in the α-cyanation reaction, the cyanide ion attacks the activated pyridine ring rather than the carbon of the cyanamide group. chem-soc.si In cycloaddition reactions, the choice of reactants and conditions determines whether the reaction proceeds through a [3+2] or [4+3] pathway. researchgate.net Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help predict the chemo- and regioselectivity of cycloaddition reactions by analyzing the electronic character of the reactants and the activation energies of different possible pathways. researchgate.net For instance, in the reaction of a nitrile oxide with a molecule containing both a C≡N and a C=C bond, the theory can predict which group the cycloaddition will favor. researchgate.net Such principles would be directly applicable to predicting the reactivity of (1-oxido-4-pyridinyl)cyanamide with various reaction partners.
Investigation of Biological and Biochemical Mechanisms
Molecular Targets and Binding Mechanisms of 4-Pyridylcyanamide N-oxide
The identification of specific molecular targets is fundamental to understanding the biological activity of any compound. For 4-pyridylcyanamide N-oxide, this would involve a multi-pronged approach to determine its binding partners and the nature of these interactions.
Enzymatic Inhibition Studies and Specific Enzyme Families (e.g., succinate (B1194679) dehydrogenase)
A primary avenue of investigation for a novel compound is its potential to inhibit enzyme activity. The enzyme succinate dehydrogenase (SDH), a key component of both the citric acid cycle and the electron transport chain, is a known target for various inhibitor molecules. nih.govmdpi.comnih.govrsc.org SDH is a multi-subunit complex responsible for the oxidation of succinate to fumarate. nih.govmdpi.com Its inhibition can have profound effects on cellular metabolism and energy production. nih.gov
Future research on 4-pyridylcyanamide N-oxide would need to involve in vitro enzymatic assays to screen for inhibitory activity against a panel of enzymes, including dehydrogenases like SDH. Should inhibition be observed, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 1: Potential Enzymatic Inhibition Study Parameters for 4-Pyridylcyanamide N-oxide
| Parameter | Description |
| Enzyme Source | Purified recombinant enzyme or mitochondrial extracts. |
| Substrate | Specific substrate for the target enzyme (e.g., succinate for SDH). |
| Inhibitor Concentrations | A range of 4-pyridylcyanamide N-oxide concentrations to determine dose-dependency. |
| Kinetic Analysis | Michaelis-Menten kinetics to determine Vmax and Km in the presence and absence of the inhibitor. |
| IC50 Determination | The concentration of inhibitor required to reduce enzyme activity by 50%. |
Receptor Interaction Analysis and Ligand Binding Kinetics
Beyond enzymatic inhibition, the compound could potentially interact with cellular receptors. The principles of ligand-receptor binding kinetics are crucial in pharmacology and toxicology. nih.gov The association and dissociation rates of a ligand to its receptor determine the duration and intensity of the biological response. nih.gov
Investigating the receptor binding profile of 4-pyridylcyanamide N-oxide would require techniques such as radioligand binding assays or surface plasmon resonance (SPR). These methods can provide quantitative data on binding affinity (Kd), and the rates of association (kon) and dissociation (koff). rsc.org
Characterization of Ligand-Target Complexes
To fully understand the interaction between 4-pyridylcyanamide N-oxide and a potential molecular target, characterization of the ligand-target complex at an atomic level is essential. Techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) could be employed to determine the three-dimensional structure of the complex. This would reveal the specific binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Cellular and Subcellular Effects of (1-oxido-4-pyridinyl)cyanamide
The ultimate biological effect of a compound is manifested at the cellular and subcellular levels. Studies on model organisms are critical to understanding these effects.
Impact on Metabolic Pathways in Model Organisms (e.g., fungi, bacteria, lower eukaryotes)
The metabolic consequences of exposing model organisms like fungi or bacteria to (1-oxido-4-pyridinyl)cyanamide would provide insight into its mechanism of action. Techniques such as metabolomics, which allows for the comprehensive analysis of small-molecule metabolites, could identify specific pathways that are perturbed by the compound. For instance, alterations in the levels of intermediates in glycolysis, the citric acid cycle, or amino acid metabolism would point towards specific enzymatic or regulatory targets.
Influence on Cellular Respiration and Energy Production Mechanisms
Given the central role of cellular respiration in energy production, any compound affecting this process could have significant biological consequences. The effect of (1-oxido-4-pyridinyl)cyanamide on cellular respiration can be assessed by measuring oxygen consumption rates in isolated mitochondria or whole cells. nih.gov High-resolution respirometry can distinguish between effects on different parts of the electron transport chain. A decrease in oxygen consumption following exposure to the compound could suggest inhibition of one of the respiratory complexes, such as succinate dehydrogenase (Complex II).
Table 2: Experimental Approaches to Assess Cellular Effects of (1-oxido-4-pyridinyl)cyanamide
| Experimental Approach | Measured Parameters | Potential Insights |
| Cell Viability Assays | Cell proliferation, apoptosis, necrosis. | General cytotoxicity and mechanism of cell death. |
| Metabolomics | Changes in metabolite profiles. | Identification of affected metabolic pathways. |
| High-Resolution Respirometry | Oxygen consumption rates with various substrates and inhibitors. | Pinpointing specific sites of action within the respiratory chain. |
| Mitochondrial Membrane Potential Assays | Changes in mitochondrial membrane potential. | Assessment of mitochondrial health and function. |
Effects on Cell Cycle Progression and Programmed Cell Death in Non-Mammalian Systems
No studies were identified that specifically investigate the influence of Cyanamide (B42294), (1-oxido-4-pyridinyl)- (9CI) on the cell cycle or programmed cell death (apoptosis) in any non-mammalian organisms. Research in this area is critical for understanding a compound's potential as a targeted biocide, such as an antifungal or antiparasitic agent, which often function by disrupting these core cellular processes. Without such research, the mode of action of this compound at the cellular level in these systems remains unknown.
Mechanisms of Resistance Development to 4-Pyridylcyanamide N-oxide
The development of resistance is a critical aspect of evaluating the long-term efficacy of any bioactive compound. However, the investigation found no documented instances of resistance to Cyanamide, (1-oxido-4-pyridinyl)- (9CI), and consequently, no research into the mechanisms that might confer such resistance.
Target Site Mutations and Genetic Basis of Resistance
There is no available information detailing any target site mutations in organisms that would lead to resistance against Cyanamide, (1-oxido-4-pyridinyl)- (9CI). This line of research typically follows the identification of a compound's molecular target, which for this molecule, has not been publicly disclosed in the context of non-mammalian systems.
Metabolic Detoxification Pathways in Resistant Biological Strains
Metabolic detoxification, whereby an organism chemically modifies a compound to render it less toxic, is another key resistance strategy. No research could be found that describes metabolic pathways in any biological strain that are capable of detoxifying Cyanamide, (1-oxido-4-pyridinyl)- (9CI).
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Requirements for Observed Biological Activities
While direct and extensive biological activity screening for Cyanamide (B42294), (1-oxido-4-pyridinyl)- (9CI) is not widely reported in publicly available literature, studies on structurally related cyanopyridone derivatives suggest potential antitumor activity. nih.gov The key pharmacophoric features of such compounds are believed to be centered around the substituted pyridine (B92270) core.
For a hypothetical biological activity, the essential pharmacophoric elements of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) can be postulated as follows:
Hydrogen Bond Acceptor: The N-oxide oxygen atom is a strong hydrogen bond acceptor, a feature crucial for interaction with biological macromolecules. acs.org
Aromatic Ring System: The pyridine ring serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation for optimal target binding.
Dipole Moment: The N-oxide group imparts a significant dipole moment to the molecule, influencing its solubility and ability to engage in electrostatic interactions.
Cyano Group: The cyanamide moiety (-NH-C≡N) introduces a unique combination of a hydrogen bond donor (the NH group) and a linear, electron-withdrawing cyano group. This can contribute to target binding through specific hydrogen bonds and dipolar interactions. The nitrile functionality is a common feature in many biologically active compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of compounds based on their physicochemical properties. Although no specific QSAR models for Cyanamide, (1-oxido-4-pyridinyl)- (9CI) have been published, models for related pyridine and pyridinone derivatives have been developed, often correlating electronic, steric, and hydrophobic parameters with biological endpoints such as antibacterial or anticancer activity. nih.gov
A hypothetical QSAR study for a series of analogs of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) could involve the descriptors outlined in the table below. The goal would be to derive a mathematical equation that links these descriptors to a measured biological activity (e.g., IC50 for tumor cell growth inhibition).
| Descriptor Category | Specific Descriptors | Potential Impact on Activity |
| Electronic | Hammett constant (σ), Dipole moment, Partial atomic charges | The electron-donating or withdrawing nature of substituents on the pyridine ring can influence the reactivity of the N-oxide and cyanamide groups, affecting binding affinity to a biological target. |
| Steric | Molar refractivity (MR), van der Waals volume | The size and shape of substituents can either enhance or hinder the fit of the molecule into a target's binding pocket. |
| Hydrophobic | LogP (partition coefficient) | The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach its intracellular target. |
Impact of Substituent Effects on Biological Efficacy and Selectivity
The biological efficacy and selectivity of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) can be significantly modulated by introducing various substituents onto the pyridine ring. The electronic nature of these substituents directly influences the properties of the N-oxide and cyanamide functionalities.
The reactivity of the pyridine N-oxide ring is sensitive to the electronic properties of substituents. youtube.com Electron-withdrawing groups, such as a nitro group, at the 4-position of a pyridine N-oxide have been shown to decrease the N-O bond length. Conversely, electron-donating groups would be expected to increase it. These changes in bond length and electron distribution can affect the strength of interactions with biological targets.
The following table illustrates the predicted effects of different substituents at various positions on the pyridine ring of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), assuming a hypothetical biological target.
| Position | Substituent Type | Predicted Effect on Biological Efficacy |
| C2, C6 | Bulky, lipophilic groups | May enhance binding through hydrophobic interactions if the target has a corresponding pocket, but could also introduce steric hindrance, reducing activity. |
| C3, C5 | Hydrogen bond donors/acceptors | Could introduce additional specific interactions with the target protein, potentially increasing binding affinity and selectivity. |
| C4 | (Modification of cyanamide) | Altering the cyanamide group, for instance, by replacing it with other nitrogen-containing heterocycles, would fundamentally change the molecule's interaction profile and likely its biological activity. |
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) is critical for its interaction with biological targets. A redetermination of the crystal structure of 4-cyanopyridine (B195900) N-oxide provides valuable insights into the molecule's geometry. nih.govnih.gov
The study revealed that the pyridine ring is essentially planar. nih.govnih.gov The 4-cyano substituent lies nearly in the same plane as the pyridine ring. nih.govnih.gov This planarity suggests a rigid core structure, which can be advantageous for drug design as it reduces the entropic penalty upon binding to a target.
The key bond lengths and angles from the crystal structure of 4-cyanopyridine N-oxide are summarized below. These parameters are crucial for understanding the molecule's shape and potential for intermolecular interactions.
| Parameter | Value (Å or °) | Significance |
| N-O Bond Length | ~1.300 Å nih.gov | This relatively short bond length indicates a strong bond with significant double-bond character, influencing the electronic properties of the N-oxide group. |
| Pyridine Ring | Planar nih.govnih.gov | The planarity of the ring system provides a rigid scaffold for the presentation of functional groups to a biological target. |
| C-C≡N Angle | ~180° | The linearity of the cyano group is a defining feature that influences how it can fit into and interact with a binding site. |
The N-oxide oxygen atom is a prominent nucleophilic center, making it a key site for hydrogen bonding. acs.org The planar and relatively rigid conformation of the molecule would orient this hydrogen bond acceptor in a predictable manner for interaction with a biological target.
Rational Design and Synthesis of Improved Analogs based on SAR Data
Based on the SAR and SPR principles discussed, the rational design of improved analogs of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) can be undertaken to enhance a desired biological activity. This process involves the strategic modification of the lead compound structure.
A potential strategy for designing improved analogs could focus on exploring the substituent effects at the C2 and C6 positions of the pyridine ring. Given the likely importance of the N-oxide and cyanamide groups for binding, modifications at other positions could fine-tune the molecule's properties without disrupting the core pharmacophore.
The synthesis of such analogs would likely involve the oxidation of the corresponding substituted pyridines to their N-oxides. youtube.com The introduction of the cyanamide group could be achieved through various synthetic routes, potentially involving the reaction of the N-oxide with a cyanating agent.
An example of a designed analog and the rationale for its design is presented below:
| Analog Name | Modification | Rationale for Design |
| 2-Methyl-cyanamide, (1-oxido-4-pyridinyl)- | Introduction of a methyl group at the C2 position. | The small, lipophilic methyl group could probe for a nearby hydrophobic pocket in the target binding site, potentially increasing affinity. Its small size is less likely to cause significant steric hindrance. The electron-donating nature of the methyl group could also modulate the electronic properties of the pyridine N-oxide. |
| 2-Amino-cyanamide, (1-oxido-4-pyridinyl)- | Introduction of an amino group at the C2 position. | The amino group can act as a hydrogen bond donor, providing an additional interaction point with the target. This could enhance binding affinity and selectivity. |
| N-Acetyl-cyanamide, (1-oxido-4-pyridinyl)- | Acetylation of the cyanamide nitrogen. | This modification would remove the hydrogen bond donating capability of the cyanamide group but could introduce other favorable interactions. It would also alter the electronic properties and steric profile of this part of the molecule. |
Advanced Analytical Methodologies for 1 Oxido 4 Pyridinyl Cyanamide
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Due to its polarity and potential thermal lability, High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the separation and quantification of (1-oxido-4-pyridinyl)cyanamide.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of polar compounds. For (1-oxido-4-pyridinyl)cyanamide, a C18 or a more polar-endcapped column would be effective. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with the addition of an acid, such as formic acid or acetic acid, to ensure the protonation of the cyanamide (B42294) and pyridine (B92270) N-oxide moieties, leading to better peak shape and retention. Gradient elution would be beneficial for separating the target analyte from other components in complex matrices. Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength corresponding to the compound's maximum absorbance.
A patent for a quantitative HPLC method for cyanamide detection utilizes a mobile phase of 5% methanol in water with UV detection at 240 nm. google.com While this method is for the parent cyanamide, it provides a foundational approach that can be adapted. For more complex analyses involving related compounds like dicyandiamide (B1669379) and urea, normal-phase chromatography with a mobile phase of acetonitrile and water has been employed with UV detection at 200 nm. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of (1-oxido-4-pyridinyl)cyanamide by GC-MS is challenging due to its low volatility and potential for thermal degradation in the injector and column. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. envchemgroup.com A common derivatization for polar compounds containing N-H groups, such as the cyanamide group, is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) derivative would be more amenable to GC separation. Analysis would be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The mass spectrometer would then be used for detection and quantification, offering high selectivity and sensitivity. Electron ionization (EI) would likely produce characteristic fragment ions, aiding in structural confirmation. For instance, studies on N-alkyl-N-perfluoroacyl-α-amino acids have shown the formation of specific cyanide cations in their mass spectra, which could be a relevant fragmentation pathway to consider. nih.gov
Table 1: Hypothetical Chromatographic Conditions for (1-oxido-4-pyridinyl)cyanamide Analysis
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution) | Helium, constant flow 1 mL/min |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | - | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Detector | UV/DAD at 265 nm (hypothetical λmax) | Mass Spectrometer (EI mode) |
| Derivatization Agent | Not required | BSTFA with 1% TMCS |
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of (1-oxido-4-pyridinyl)cyanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. Due to the N-oxide group, the protons at the 2 and 6 positions (alpha to the nitrogen) would be shifted downfield compared to pyridine itself, likely appearing as a doublet. The protons at the 3 and 5 positions (beta to the nitrogen) would also appear as a doublet at a slightly higher field. The chemical shifts for pyridine-N-oxide protons are known to appear at specific ppm values which can be used as a reference. chemicalbook.com For example, in related 9-(4-pyridyl)acridine N-oxides, the pyridyl protons are clearly assigned. researchgate.net
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyridine ring will show characteristic shifts influenced by the N-oxide group. The carbon atom attached to the cyano group (C4) and the cyano carbon itself would have unique chemical shifts. Data for related pyridine N-oxide derivatives can provide expected ranges for these shifts. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum of (1-oxido-4-pyridinyl)cyanamide would exhibit characteristic absorption bands. A strong, sharp peak is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the cyanamide group. nih.gov The N-O stretching vibration of the pyridine N-oxide moiety typically appears as a strong band around 1200-1300 cm⁻¹. Other bands corresponding to the aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present. IR spectra of pyridine-N-oxide are well-documented and show these characteristic features. chemicalbook.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, likely recorded in a polar solvent like methanol or water, would show absorption maxima characteristic of the pyridine N-oxide chromophore. Pyridine N-oxide itself has a strong absorption band around 265 nm. The presence of the cyanamide group at the 4-position may cause a slight shift (either bathochromic or hypsochromic) in this absorption maximum.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of the molecule with high accuracy. Using techniques like electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high-resolution measurement of its mass-to-charge ratio (m/z) would allow for the confirmation of the molecular formula C₆H₅N₃O. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information, such as the loss of the cyanamide group or the oxygen atom from the N-oxide.
Table 2: Predicted Spectroscopic Data for (1-oxido-4-pyridinyl)cyanamide
| Technique | Predicted Key Signals/Features |
| ¹H NMR | δ ~8.2 ppm (d, 2H, H-2, H-6), δ ~7.4 ppm (d, 2H, H-3, H-5) |
| ¹³C NMR | Signals for 5 distinct carbon environments, including the C≡N carbon. |
| IR (cm⁻¹) | ~2240 (C≡N stretch), ~1250 (N-O stretch), ~3100 (Aromatic C-H stretch) |
| UV-Vis (nm) | λmax ~265-275 nm |
| HRMS (ESI⁺) | Accurate m/z for [C₆H₆N₃O]⁺ |
Electrochemical Detection Methods and Sensors for Trace Analysis
Electrochemical methods offer high sensitivity and are well-suited for the trace analysis of electroactive compounds like (1-oxido-4-pyridinyl)cyanamide. The pyridine N-oxide moiety can be electrochemically reduced, and this property can be exploited for its detection.
Cyclic Voltammetry (CV): CV can be used to study the redox behavior of the compound. A glassy carbon electrode or a modified electrode could be used as the working electrode. It is anticipated that (1-oxido-4-pyridinyl)cyanamide would exhibit an irreversible reduction peak corresponding to the reduction of the N-oxide group. The peak potential and current can provide information about the reduction process and the concentration of the analyte.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): For quantitative trace analysis, DPV and SWV are more sensitive than CV. These techniques can be optimized to achieve very low detection limits. The peak current obtained in DPV or SWV would be directly proportional to the concentration of (1-oxido-4-pyridinyl)cyanamide in the sample. The development of electrochemical sensors for cyanide has been a subject of research, and similar principles could be applied. researchgate.net
Amperometric Detection: Amperometry can be coupled with HPLC for highly sensitive detection. An electrochemical detector set at a potential where the analyte is oxidized or reduced can provide a signal. For cyanide determination, ion chromatography with pulsed amperometric detection (PAD) has been shown to achieve detection limits in the μg/L range. nih.govnih.gov A similar approach could be developed for (1-oxido-4-pyridinyl)cyanamide, potentially using a silver working electrode for the detection of the cyanamide group or a carbon electrode for the N-oxide. thermofisher.com
Bioanalytical Assays for Detection and Quantification in Environmental or Biological Matrices (excluding human clinical samples)
Bioanalytical assays can provide sensitive and specific detection of (1-oxido-4-pyridinyl)cyanamide in complex matrices such as environmental water samples or tissues from non-human organisms.
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA could be developed for the high-throughput screening of a large number of samples. This would involve producing antibodies that specifically recognize (1-oxido-4-pyridinyl)cyanamide. The assay would involve the competition between the analyte in the sample and a labeled form of the analyte for binding to a limited number of antibody sites. The signal generated would be inversely proportional to the concentration of the analyte in the sample.
Biosensors: Enzyme-based biosensors could be designed for the detection of (1-oxido-4-pyridinyl)cyanamide. For example, an enzyme that metabolizes the cyanamide group could be immobilized on an electrode. The enzymatic reaction could produce a detectable signal (e.g., a change in current, pH, or oxygen concentration) that is proportional to the analyte concentration. While specific enzymes for this compound are not known, the principle remains a viable approach for future development.
Fluorescence-based Assays: Derivatization of the cyanamide group with a fluorescent tag, such as dansyl chloride or NBD-Cl (4-chloro-7-nitrobenzofurazan), can enable highly sensitive detection using fluorescence spectroscopy or HPLC with a fluorescence detector. epa.govepa.gov This approach is particularly useful for trace analysis in complex matrices where high selectivity is required. For instance, a method for determining hydrogen cyanamide in saltwater involved derivatization with NBD-Cl followed by HPLC-fluorescence detection. epa.gov
Sample Preparation Strategies and Matrix Effects Considerations in Complex Samples
Effective sample preparation is critical for the accurate analysis of (1-oxido-4-pyridinyl)cyanamide, especially at trace levels in complex matrices like soil, water, or biological tissues. The goal is to isolate the analyte, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of polar organic compounds from aqueous samples. mdpi.comnih.gov For a polar compound like (1-oxido-4-pyridinyl)cyanamide, a hydrophilic-lipophilic balanced (HLB) sorbent would be a good choice as it can retain a broad range of compounds. envchemgroup.com Mixed-mode SPE sorbents that combine reversed-phase and ion-exchange functionalities could also be highly effective, especially for capturing the polar and potentially charged analyte. researchgate.net The selection of the appropriate elution solvent is crucial for achieving high recovery of the analyte.
Liquid-Liquid Extraction (LLE): LLE can be used to extract the analyte from aqueous samples into an immiscible organic solvent. However, due to the high polarity of (1-oxido-4-pyridinyl)cyanamide, LLE may not be very efficient unless the pH of the aqueous phase is adjusted to suppress the ionization of the molecule.
Matrix Effects: Matrix effects, such as ion suppression or enhancement in ESI-MS, can significantly impact the accuracy of the analysis. These effects are caused by co-eluting matrix components that affect the ionization efficiency of the analyte. To mitigate matrix effects, several strategies can be employed:
Effective Sample Clean-up: Thorough removal of interfering compounds using techniques like SPE.
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled version of (1-oxido-4-pyridinyl)cyanamide would be the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed.
Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample matrix itself.
Environmental Fate and Ecotoxicological Research Excluding Human Safety
Environmental Persistence and Degradation Pathways
There is currently no published research on the environmental persistence and degradation of Cyanamide (B42294), (1-oxido-4-pyridinyl)- (9CI).
Photodegradation Kinetics and Identification of Degradation Products
No studies on the photodegradation of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) were found. Research on other pyridine (B92270) N-oxides suggests that the N-oxide group can influence photochemical reactivity, but specific kinetics and degradation products for this compound are unknown. researchgate.netrsc.orgnih.gov
Microbial Biotransformation and Metabolite Profiling in Soil and Water
The microbial biotransformation of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) has not been documented. While numerous studies have detailed the microbial degradation of pyridine and its derivatives by various bacteria and fungi, the specific pathways and metabolites for this N-cyano-substituted pyridine N-oxide are not available. researchgate.netresearchgate.netnih.govnih.gov The presence of both the cyanamide group and the N-oxide functionality would likely influence its susceptibility to microbial attack, but this has not been experimentally verified.
Hydrolysis and Other Abiotic Degradation Mechanisms in Aquatic Environments
Specific data on the hydrolysis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) is not available. The imine group within the structure suggests a potential for hydrolysis to occur, a reaction that is often pH-dependent. masterorganicchemistry.commdpi.com However, the stability of the N-oxide ring and the influence of the cyano group on this process have not been investigated.
Soil and Water Mobility, Leaching Potential, and Sorption Characteristics
No information exists in the scientific literature regarding the soil and water mobility, leaching potential, or sorption characteristics of Cyanamide, (1-oxido-4-pyridinyl)- (9CI). The sorption of related compounds, such as other pyridine derivatives, has been shown to be influenced by soil organic carbon content, but direct data for the target compound is absent. researchgate.netnih.gov
Bioaccumulation and Biotransformation in Non-Target Organisms (e.g., aquatic invertebrates, terrestrial plants, soil microorganisms)
There are no studies on the bioaccumulation and biotransformation of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) in any non-target organism. General principles of bioaccumulation are understood for various organic chemicals in aquatic and terrestrial invertebrates, but compound-specific data is necessary for an accurate assessment. vu.nlnih.govresearchgate.netnih.gov
Impact on Ecosystem Functions and Non-Target Beneficial Organisms (e.g., soil microbial communities, pollinators)
The impact of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) on ecosystem functions and non-target beneficial organisms has not been evaluated. While the ecotoxicology of some pyridine-based compounds and other cyanamide derivatives has been studied, these findings cannot be reliably applied to the specific compound . mdpi.comnih.govecomicro.itwikipedia.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of 4-cyanopyridine (B195900) N-oxide. These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.
One study employed DFT to calculate the N-O bond dissociation enthalpy (BDE) of a series of pyridine (B92270) N-oxides, including 4-cyanopyridine N-oxide. The calculated BDE for 4-cyanopyridine N-oxide was found to be 63.5 kcal/mol (at the G3MP2 level), 63.1 kcal/mol (at the G3B3 level), and 62.1 kcal/mol (at the CBS-4M level) nih.gov. These values provide a quantitative measure of the strength of the N-O bond, which is a key feature influencing the compound's reactivity, particularly in reactions involving deoxygenation. nih.gov The study highlighted that electron-withdrawing groups, such as the cyano group at the 4-position, have a significant effect on the BDE compared to the parent pyridine N-oxide. nih.gov
The electronic properties of pyridine N-oxides, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictate their reactivity towards electrophiles and nucleophiles. The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the pyridine ring. chemtube3d.com This makes these positions susceptible to electrophilic attack. Conversely, the inductive effect of the electronegative oxygen atom and the positive charge on the nitrogen atom make the alpha-protons (at the 2- and 6-positions) more acidic and the ring susceptible to nucleophilic attack, especially after the oxygen atom is engaged by an electrophile. scripps.eduyoutube.com DFT calculations on related pyridine derivatives have been used to analyze the HOMO-LUMO gap, which is a predictor of chemical reactivity. researchgate.net
Table 1: Calculated N-O Bond Dissociation Enthalpies (BDE) for 4-Cyanopyridine N-oxide
| Computational Method | BDE (kcal/mol) | Reference |
| G3MP2 | 63.5 | nih.gov |
| G3B3 | 63.1 | nih.gov |
| CBS-4M | 62.1 | nih.gov |
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how a ligand such as 4-cyanopyridine N-oxide might interact with biological macromolecules, such as proteins or nucleic acids. These techniques are fundamental in the field of drug discovery and design.
While specific molecular docking studies focusing solely on 4-cyanopyridine N-oxide are not extensively documented in the reviewed literature, studies on closely related analogs provide valuable insights. For instance, docking studies were performed on N-oxide pyridine analogs of the farnesoid X receptor (FXR) agonist GW4064. nih.gov These studies aimed to understand how the N-oxide functionality could improve binding affinity and functional activity through additional hydrogen bond interactions with key amino acid residues (Tyr373 and Ser336) in the receptor's binding site. nih.gov This highlights the potential of the N-oxide group in 4-cyanopyridine N-oxide to act as a hydrogen bond acceptor, a critical interaction in many ligand-protein complexes.
Molecular dynamics simulations can further refine the understanding of these interactions over time, providing information on the stability of the ligand-protein complex and the conformational changes that may occur. MD simulations have been used to study the interactions of various pyridine derivatives with protein targets, assessing the stability of protein-ligand complexes and the flexibility of amino acid residues in the binding pocket. researchgate.net Furthermore, MD simulations have been included in workflows for the in silico prediction of physical properties like the melting point for datasets of compounds that include 4-cyanopyridine N-oxide. researchgate.net
Prediction of Reaction Mechanisms and Transition States for Synthetic or Degradation Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis and degradation of 4-cyanopyridine N-oxide. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways.
DFT calculations have been used to investigate the mechanism of palladium-catalyzed direct arylation of pyridine N-oxides. acs.org These studies support an inner-sphere concerted metalation-deprotonation (CMD) pathway and have shown that electron-deficient pyridine N-oxides, like 4-cyanopyridine N-oxide, exhibit enhanced reaction rates, which is consistent with the proposed CMD transition state. acs.org
In another example, the mechanism of a nickel-catalyzed hydrocyanation of alkynes, where 4-cyanopyridine N-oxide is used as an efficient and non-toxic cyano shuttle, has been investigated. acs.org Computational studies, in conjunction with experimental data, help to elucidate the activation of the C-CN bond and the generation of the active catalyst. acs.org
Furthermore, the photochemical rearrangement of pyridine N-oxides to C3-hydroxy pyridines has been studied using theoretical calculations. acs.org These studies propose a plausible mechanism involving the formation of an oxaziridine (B8769555) intermediate, followed by N-O bond homolysis and rearrangement through a highly strained epoxide intermediate. acs.org
The synthesis of 2-chloro-4-cyanopyridine (B57802) often starts from 4-cyanopyridine N-oxide. The mechanism involves a deoxygenative chlorination, where the N-oxide functionality activates the pyridine ring for nucleophilic substitution at the C2 position.
In Silico Prediction of Physico-Chemical Properties and Environmental Behavior
In silico methods, which utilize computational models to predict the properties of chemicals, are increasingly used to estimate the physicochemical properties and environmental fate of compounds like 4-cyanopyridine N-oxide. These predictions are valuable for assessing potential environmental impact and for regulatory purposes.
General frameworks for the in silico evaluation of physicochemical, pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and biological properties have been applied to pyridine and its derivatives. researchgate.net These approaches often use quantitative structure-property relationship (QSPR) models. Such models correlate the chemical structure with specific properties. For example, open-source QSPR workflows have been developed to predict properties like the octanol-water partition coefficient (logP), water solubility (logS), boiling point, melting point, and vapor pressure from molecular structures.
While a specific, comprehensive in silico property profile for 4-cyanopyridine N-oxide was not found in the surveyed literature, the available experimental and computed data from various sources can be aggregated.
Table 2: Selected Physico-Chemical Properties of 4-Cyanopyridine N-oxide
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | ethz.ch |
| Molecular Weight | 120.11 g/mol | ethz.ch |
| Melting Point | 223-225 °C (lit.) | ethz.ch |
| InChI Key | QNCSFBSIWVBTHE-UHFFFAOYSA-N | ethz.ch |
| Dipole Moment | 1.22 D | acs.org |
Cheminformatics and Machine Learning Approaches for Analog Discovery and Property Prediction
Cheminformatics and machine learning are rapidly evolving fields that leverage large datasets of chemical information to discover new molecules with desired properties and to build predictive models. These approaches are particularly powerful for exploring large chemical spaces to find analogs of a known compound or to predict a wide range of properties.
While specific cheminformatics or machine learning studies focusing directly on the discovery of 4-cyanopyridine N-oxide analogs are not prominent in the reviewed literature, the general methodologies are well-established. These techniques are often employed in the broader context of drug discovery and materials science. For example, machine learning models are trained on large libraries of compounds with known activities to predict the biological activity of new, untested molecules.
The development of such models for pyridine N-oxide derivatives would involve compiling a dataset of these compounds with their measured properties (e.g., biological activity, toxicity, physicochemical properties). Molecular descriptors or fingerprints, which encode the structural features of the molecules in a numerical format, would then be calculated. Finally, a machine learning algorithm (such as random forest, support vector machines, or neural networks) would be trained to learn the relationship between the molecular features and the properties of interest. Such models could then be used to screen virtual libraries of compounds to identify novel analogs of 4-cyanopyridine N-oxide with potentially enhanced or modified properties.
Future Directions and Emerging Research Avenues
Integration with Advanced Biotechnologies for Enhanced Applications
The convergence of chemistry and biotechnology offers fertile ground for the application of novel compounds like (1-oxido-4-pyridinyl)cyanamide. The pyridine (B92270) N-oxide moiety is known for its ability to modulate the electronic properties of the pyridine ring and to participate in coordination chemistry. wikipedia.orgacs.org The cyanamide (B42294) group, on the other hand, is a versatile functional group in bioorthogonal and medicinal chemistry. acs.orgresearchgate.net
Future research could focus on leveraging these properties for:
Bioconjugation and Labeling: The cyanamide group could be explored as a handle for the covalent attachment of the molecule to biomolecules such as proteins or nucleic acids. This could enable its use as a molecular probe or for the targeted delivery of other molecules.
Enzyme Inhibition Studies: The cyanamide functional group is present in a number of enzyme inhibitors. acs.orgresearchgate.net Future work could involve screening (1-oxido-4-pyridinyl)cyanamide against various enzyme classes, such as proteases or kinases, to identify potential inhibitory activity.
Photosensitizers in Photodynamic Therapy: Pyridine N-oxides have been investigated for their photoactivatable properties. nih.gov Research could explore whether (1-oxido-4-pyridinyl)cyanamide can be activated by light to produce reactive oxygen species, a key mechanism in photodynamic therapy for cancer.
Table 1: Potential Biotechnological Research on (1-oxido-4-pyridinyl)cyanamide
| Research Area | Experimental Approach | Potential Outcome |
|---|---|---|
| Bioconjugation | Reaction with amino acid residues on a model protein. | Development of a novel biocompatible labeling agent. |
| Enzyme Inhibition | High-throughput screening against a panel of enzymes. | Identification of new therapeutic lead compounds. |
| Photodynamic Therapy | In vitro studies on cancer cell lines with light activation. | A new class of photosensitizing agents. |
Development of Sustainable Synthesis and Biodegradation Strategies
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research should prioritize the development of environmentally benign methods for producing (1-oxido-4-pyridinyl)cyanamide.
Green Synthesis Routes: Exploration of one-pot multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts and solvents are promising avenues. nih.govresearchgate.netnih.govacs.org Catalytic processes using earth-abundant metals could also be developed to avoid the use of hazardous reagents.
Biodegradation Pathways: Understanding the environmental fate of this compound is crucial. Studies on its microbial degradation are warranted. Research has shown that bacteria can degrade pyridine derivatives, often through hydroxylation or ring cleavage pathways. tandfonline.comnih.gov Investigating the microbes and enzymes capable of metabolizing (1-oxido-4-pyridinyl)cyanamide would be a significant step towards its environmental risk assessment and potential bioremediation strategies.
Table 2: Sustainable Chemistry Approaches for (1-oxido-4-pyridinyl)cyanamide
| Focus Area | Research Strategy | Desired Advancement |
|---|---|---|
| Sustainable Synthesis | Development of a catalytic, solvent-free synthesis method. | Reduction of waste and energy consumption in production. |
| Biodegradation | Isolation and characterization of microbes that degrade the compound. | Understanding of environmental persistence and breakdown products. |
Exploration of Novel Biological Targets or Non-Traditional Applications
The structural features of (1-oxido-4-pyridinyl)cyanamide suggest a range of potential biological activities that are yet to be explored. The pyridine scaffold is a common feature in many clinically approved drugs. nih.govresearchgate.netrsc.org
Antimicrobial and Antiviral Activity: Pyridine derivatives have a long history as antimicrobial agents. rsc.orgnih.gov (1-oxido-4-pyridinyl)cyanamide could be screened against a broad spectrum of bacteria and viruses to identify any potential therapeutic utility.
Neurological and Psychiatric Disorders: Compounds containing the pyridine ring have been investigated for their activity in the central nervous system, including as anticonvulsant and antidepressant agents. jchemrev.com Future research could explore the potential of (1-oxido-4-pyridinyl)cyanamide to modulate neurotransmitter receptors or ion channels.
Materials Science Applications: The polar N-oxide and the versatile cyanamide group could impart interesting properties for materials science. For instance, it could be investigated as a ligand in the formation of metal-organic frameworks (MOFs) with unique catalytic or gas adsorption properties. rsc.org
Advanced Strategies for Resistance Management and Mitigation
Should (1-oxido-4-pyridinyl)cyanamide be developed into a therapeutic agent, particularly an antimicrobial or anticancer drug, the emergence of resistance would be a significant concern. Proactive research into resistance mechanisms is a critical future direction.
Identification of Resistance Mechanisms: Studies could be designed to induce resistance in cell lines or microorganisms and then use genomic and proteomic approaches to identify the molecular changes responsible for resistance. Research on resistance to other pyridine-based drugs has identified mutations in target proteins as a common mechanism. nih.gov
Development of Second-Generation Analogs: Based on an understanding of resistance mechanisms, medicinal chemists could design and synthesize derivatives of (1-oxido-4-pyridinyl)cyanamide that are less susceptible to these mechanisms.
Combination Therapy Studies: Investigating the synergistic effects of (1-oxido-4-pyridinyl)cyanamide with other existing drugs could reveal combinations that are more effective and less prone to the development of resistance.
Interdisciplinary Approaches in (1-oxido-4-pyridinyl)cyanamide Research
The full potential of (1-oxido-4-pyridinyl)cyanamide can best be unlocked through collaborative, interdisciplinary research.
Computational Modeling and Drug Design: In silico studies can predict the binding of (1-oxido-4-pyridinyl)cyanamide to various biological targets, guiding experimental work and accelerating the discovery of its potential applications.
Chemical Biology and Target Identification: The use of chemical probes derived from (1-oxido-4-pyridinyl)cyanamide can help to identify its cellular targets and elucidate its mechanism of action.
Translational Research: Should promising bioactivity be discovered, a concerted effort involving medicinal chemists, pharmacologists, and clinicians would be necessary to advance the compound through preclinical and potentially clinical development.
While "Cyanamide, (1-oxido-4-pyridinyl)- (9CI)" is not yet a well-documented compound in scientific literature, its constituent chemical features point to a promising future. The outlined research avenues—from advanced biotechnological integrations and sustainable chemical practices to the exploration of novel biological activities and interdisciplinary investigations—provide a roadmap for future studies. The exploration of this and structurally related molecules holds the potential to yield new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for structural characterization of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), and how can conflicting spectral data be resolved?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can identify functional groups (e.g., nitrile or oxide moieties). Computational tools like density functional theory (DFT) simulations can validate spectral assignments. For structural ambiguities, cross-validate data with X-ray crystallography or compare against databases using the InChI key provided (InChI:
1S/C7H6N4/c8-5-10-6-11-7-1-3-9-4-2-7/h1-4,6H,(H,9,10,11)) .
Q. What experimental design principles should guide dose-response studies of Cyanamide derivatives in agricultural applications?
- Methodology : Adopt randomized block designs with at least four replicates to account for field variability. Test a gradient of concentrations (e.g., 0.5%, 1.0%, 1.5%) combined with adjuvants like oils to enhance efficacy. Include controls (e.g., water or solvent-only treatments) and perform longitudinal evaluations (e.g., bud sprouting at 15, 22, 29 days post-application). Use ANOVA followed by polynomial regression to model dose effects .
Advanced Research Questions
Q. How can transcriptomic analysis elucidate the molecular mechanisms of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) in plant systems, and what statistical criteria ensure robust gene expression profiling?
- Methodology : Conduct RNA sequencing on treated vs. control tissues at multiple time points (e.g., 1, 3, 6 days post-treatment). Filter differentially expressed genes (DEGs) using thresholds of |log2 fold change| ≥ 1 and false discovery rate (FDR) ≤ 0.05 . Cluster DEGs into pathways (e.g., dormancy-related genes like DAM or stress-responsive transcription factors) and validate via qRT-PCR. Reference frameworks from hydrogen cyanamide studies can guide hypothesis generation, but structural differences require validation .
Q. What multivariate statistical approaches are optimal for assessing the impact of Cyanamide derivatives on soil microbial communities?
- Methodology : Analyze phospholipid fatty acid (PLFA) profiles to quantify microbial biomass and diversity. Apply canonical variate analysis (CVA) to distinguish community structures between treatments. Use permutational multivariate ANOVA (PERMANOVA) to test significance. For example, calcium cyanamide significantly altered microbial communities after 49 days in acidic soils, suggesting similar protocols for (1-oxido-4-pyridinyl) derivatives .
Q. How should researchers reconcile contradictory data on Cyanamide derivatives’ roles in nitrogen metabolism across different experimental models?
- Methodology : Employ isotopic tracing (e.g., ¹⁵N-labeled compounds) to track nitrogen assimilation pathways. Compare results across models (e.g., in planta vs. soil microcosms) while controlling for variables like pH and organic matter. For instance, calcium cyanamide increased ammonium content in soil but reduced nitrate—a contradiction resolvable by measuring nitrification rates and enzyme activities (e.g., urease, nitrate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
